Strain-Specific Antimicrobial Potency in Nisin: 5-Cl Variant Outperforms Native and Other Halogens
When biosynthetically incorporated into the lantibiotic nisin at position 1, the 5-chloro-tryptophan (5CW) variant exhibits a distinct, strain-specific enhancement in antimicrobial activity. Against the pathogen Staphylococcus aureus LMG10147, the 5CW-containing nisin variant demonstrated a >4-fold increase in potency (lower MIC) compared to the native tryptophan-containing peptide [1]. This improvement was unique to the 5-chloro analog; the 5-fluoro (5FW) variant also showed enhanced activity, while the 5-bromo (5BW) variant had no effect against this specific strain [2]. This highlights that activity is not a simple function of halogen electronegativity or size, but a complex, target-specific interaction.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus LMG10147 |
|---|---|
| Target Compound Data | 0.78 μg/mL (5-chloro-tryptophan (5CW) nisin variant) |
| Comparator Or Baseline | 6.25 μg/mL (Native I1W nisin with L-tryptophan) |
| Quantified Difference | 8-fold reduction in MIC (higher potency) compared to native |
| Conditions | In vitro antimicrobial susceptibility testing using cation-adjusted Mueller–Hinton broth microdilution method, assessed against S. aureus LMG10147 |
Why This Matters
This data justifies the selection of 5-chloro-tryptophan over native tryptophan or other halogenated analogs for projects specifically aiming to enhance antimicrobial activity against S. aureus strains like LMG10147.
- [1] Wang, C., Tervoort, S., Kuipers, O. P., & Broos, J. (2025). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. Table 1, ACS Chemical Biology, 20(10), 2503–2511. View Source
- [2] Wang, C., et al. (2025). Discussion section, ACS Chemical Biology, 20(10), 2503–2511. View Source
